molecular formula C11H13N3O2 B2434634 ethyl 2-(6-amino-1H-indazol-1-yl)acetate CAS No. 624720-35-0

ethyl 2-(6-amino-1H-indazol-1-yl)acetate

Cat. No.: B2434634
CAS No.: 624720-35-0
M. Wt: 219.244
InChI Key: ZYBYZSAATYCNMG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Products and Mechanisms

Ethyl esters derived from reactions involving ethyl 2-(6-amino-1H-indazol-1-yl)acetate have been a subject of study due to their intriguing chemical properties and reaction mechanisms. For example, Bonanomi and Palazzo (1977) identified various ethyl esters formed from a reaction between 1H-indazol-3-ol and ethyl chloroacetate, discussing the mechanism of formation and particularly the ring enlargement of indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).

Synthesis of Novel Compounds

The synthesis of new compounds using this compound as a precursor or intermediate is a significant area of research. For instance, Fraile et al. (2011) reported the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, via palladium cross-coupling reactions, demonstrating the compound's utility in creating new molecular structures (Fraile et al., 2011).

Molecular Docking and Enzyme Inhibition Studies

This compound and its derivatives have been examined for their potential in enzyme inhibition, as highlighted by Babar et al. (2017). They synthesized a series of novel compounds and evaluated their α-glucosidase and β-glucosidase inhibition activities, revealing significant enzyme inhibition potentials (Babar et al., 2017).

Other Synthesis Applications

This compound has also been involved in various other synthesis processes. For example, Wang Li (2007) prepared ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate from ethyl acetoacetate, demonstrating a unique synthesis pathway and product yield considerations (Wang Li, 2007).

Properties

IUPAC Name

ethyl 2-(6-aminoindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-14-10-5-9(12)4-3-8(10)6-13-14/h3-6H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBYZSAATYCNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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